molecular formula C15H10ClFN6 B11214307 7-(2-Chloro-6-fluorophenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-Chloro-6-fluorophenyl)-5-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11214307
M. Wt: 328.73 g/mol
InChI Key: ARAGVZHRTGHEPB-UHFFFAOYSA-N
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Description

7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-PYRIDYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-PYRIDYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorofluorobenzene derivative reacts with the pyrimidine core.

    Addition of the Pyridyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a pyridylboronic acid or pyridyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or phenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include hydroxylated, aminated, or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-PYRIDYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-5-(3-pyridyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine
  • 7-(2-Fluorophenyl)-5-(3-pyridyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine
  • 7-(2-Bromophenyl)-5-(3-pyridyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-PYRIDYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H10ClFN6

Molecular Weight

328.73 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-5-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10ClFN6/c16-10-4-1-5-11(17)14(10)13-7-12(9-3-2-6-18-8-9)19-15-20-21-22-23(13)15/h1-8,13H,(H,19,20,22)

InChI Key

ARAGVZHRTGHEPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C=C(NC3=NN=NN23)C4=CN=CC=C4)F

Origin of Product

United States

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